molecular formula C29H31N3O5S B12125375 Ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324568-13-0

Ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12125375
CAS No.: 324568-13-0
M. Wt: 533.6 g/mol
InChI Key: CDNBMOAUSBKNKY-ULJHMMPZSA-N
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Description

Its structure features a thiazole ring fused to a dihydropyrimidine core, with a 4-acetoxyphenyl group at C5 and a 4-(diethylamino)benzylidene substituent at C2. These functional groups enhance its electronic and steric properties, influencing solubility, bioavailability, and target interactions. The compound is synthesized via cyclization reactions involving thiouracil derivatives and aldehydes, a method paralleled in related thiazolopyrimidines .

Properties

CAS No.

324568-13-0

Molecular Formula

C29H31N3O5S

Molecular Weight

533.6 g/mol

IUPAC Name

ethyl (2Z)-5-(4-acetyloxyphenyl)-2-[[4-(diethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H31N3O5S/c1-6-31(7-2)22-13-9-20(10-14-22)17-24-27(34)32-26(21-11-15-23(16-12-21)37-19(5)33)25(28(35)36-8-3)18(4)30-29(32)38-24/h9-17,26H,6-8H2,1-5H3/b24-17-

InChI Key

CDNBMOAUSBKNKY-ULJHMMPZSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(=O)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(=O)C

Origin of Product

United States

Biological Activity

Ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to explore its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C28H31N3O4SC_{28}H_{31}N_{3}O_{4}S with a molecular weight of 505.63 g/mol. It features a thiazolo-pyrimidine core, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of functional groups such as the diethylamino and acetoxy moieties enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to the thiazolo-pyrimidine scaffold have demonstrated efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 4.0 to 16.0 µg/mL . The presence of electron-withdrawing groups on the aromatic ring has been linked to enhanced activity.

Anticancer Properties

Research indicates that thiazolo-pyrimidine derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. For example, studies have reported that similar compounds can inhibit cell proliferation in human breast cancer cells (MCF-7) with IC50 values in the low micromolar range (approximately 5–10 µM) . Mechanistically, these compounds may act by disrupting cellular signaling pathways involved in cell survival and proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds within this class can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
  • Induction of Oxidative Stress : Similar derivatives have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Modulation of Cell Signaling : These compounds may interfere with various signaling pathways, including those involving protein kinases and transcription factors that regulate cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolo-pyrimidine derivatives demonstrated that ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo exhibited potent antibacterial activity against E. coli with an MIC value of 8 µg/mL. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that this compound induced significant apoptosis at concentrations as low as 10 µM. Flow cytometry analyses showed an increase in sub-G1 phase cells, indicating cell death through apoptosis pathways .

Scientific Research Applications

Structure

The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities. Its structure includes:

  • An ethyl carboxylate group
  • A diethylamino benzylidene moiety
  • An acetoxyphenyl substituent

Anticancer Activity

Research has indicated that compounds similar to ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. For example, studies have shown that thiazolo-pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar compounds have been studied for their effectiveness against a range of pathogens, including bacteria and fungi. The presence of the acetoxy and diethylamino groups may enhance the compound's ability to penetrate microbial cell membranes.

Inhibition of Enzymatic Activity

Research indicates that derivatives of thiazolo-pyrimidine may act as enzyme inhibitors. For instance, they can inhibit enzymes involved in cancer metabolism or microbial resistance mechanisms. The specific interactions at the molecular level are often explored through molecular docking studies.

Case Study 1: Synthesis and Biological Evaluation

A study published in Molecular Sciences detailed the synthesis of related thiazolo-pyrimidine compounds and their biological evaluation against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiazolo-pyrimidine derivatives. The study reported that several compounds showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 256 µg/mL .

Case Study 3: Molecular Docking Studies

In silico studies have been employed to predict the binding affinity of these compounds to specific biological targets. One study utilized molecular docking techniques to assess how well these compounds could bind to enzymes implicated in cancer cell proliferation, providing insights into their potential mechanism of action .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogens (Br, Cl) at C5 enhance crystallinity via halogen bonding but may reduce solubility .
  • Electron-Donating Groups (EDGs): Methoxy and diethylamino groups improve lipophilicity and membrane permeability, critical for cellular uptake in antitumor applications .
  • Benzylidene Modifications : Bulky substituents (e.g., trimethoxyphenyl) induce steric hindrance, altering molecular conformation and intermolecular interactions .

Key Observations :

  • Solvent-free methods (e.g., fusion) yield high-purity products but require stringent temperature control .
  • Mannich reactions introduce secondary amines, expanding bioactivity but complicating purification .

Key Observations :

  • Antimicrobial Activity : Linked to polar substituents (e.g., morpholine) that disrupt microbial membranes .
  • Antitumor Potential: Aryl EDGs (e.g., diethylamino) correlate with intercalation or kinase inhibition .

Spectral and Crystallographic Data

Compound IR (CN stretch) $ ^1H $-NMR (Key Shifts) Crystal Features References
Target Compound ~2,209 cm⁻¹ (inferred) δ 7.8–8.1 (=CH benzylidene) Not reported
Compound 11a () 2,219 cm⁻¹ δ 7.94 (=CH); δ 2.37 (3 CH$_3$) N/A
Ethyl 5-(4-bromophenyl)-... () N/A δ 7.2–7.6 (ArH) Homochiral chains via Br-π interactions
Compound 14 () N/A δ 6.56–7.41 (ArH) π-π stacking (3.66 Å)

Key Observations :

  • CN Stretches : ~2,200–2,220 cm⁻¹ in nitrile-containing analogs .
  • Crystallography : Halogen and π-π interactions stabilize crystal lattices, influencing bioavailability .

Preparation Methods

Formation of the Dihydropyrimidine-Thione Precursor

The synthesis begins with the preparation of the 4-(4-acetoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate intermediate via a modified Biginelli reaction. Ethyl acetoacetate reacts with 4-acetoxybenzaldehyde and thiourea under acidic conditions (HCl or polyphosphoric acid) to yield the dihydropyrimidine-thione scaffold. The reaction proceeds via a three-component condensation mechanism, where the aldehyde undergoes nucleophilic attack by the β-ketoester enolate, followed by cyclization with thiourea.

Key Conditions :

  • Solvent: Ethanol or solvent-free under ultrasound irradiation.

  • Catalyst: HCl or polyphosphoric acid (PPA).

  • Temperature: Reflux (78–80°C) or ultrasonic irradiation at 25°C.

  • Yield: 70–85% after recrystallization.

Cyclization to the Thiazolo[3,2-a]Pyrimidine Core

The dihydropyrimidine-thione intermediate undergoes intramolecular cyclization using polyphosphoric acid (PPA) or chloroacetic acid/sodium acetate to form the thiazolo[3,2-a]pyrimidine ring. Cyclization occurs via nucleophilic displacement of the thione sulfur by the adjacent α-carbon, facilitated by PPA’s dehydrating properties.

Optimized Protocol :

  • Reagent: Freshly prepared PPA (2 h at 120°C) or chloroacetic acid/sodium acetate in acetic anhydride.

  • Workup: Neutralization with aqueous ammonia to isolate the cyclized product.

  • Yield: 65–78%.

Optimization of Synthetic Conditions

Solvent-Free Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances reaction rates and yields during the Biginelli step. Compared to conventional heating, solvent-free ultrasound reduces reaction time from 16 h to 20 min while improving yields by 15–20%.

Comparative Data :

MethodTimeYield (%)
Conventional16 h65
Ultrasound (25°C)20 min80

Microwave-Assisted Functionalization

Microwave irradiation accelerates the Knoevenagel condensation step, reducing reaction times from 6 h to 10–15 min. This method minimizes side products such as E/Z isomerization and improves regioselectivity.

Microwave Parameters :

  • Power: 300 W

  • Temperature: 120°C

  • Solvent: DMF or ethanol

Spectroscopic Characterization and Validation

Infrared (IR) Spectroscopy

  • C=O Stretch : 1720–1705 cm⁻¹ (ester carbonyl).

  • C=N Stretch : 1625–1605 cm⁻¹ (thiazole ring).

  • C=S Absence : Confirms cyclization (disappearance of ~1170 cm⁻¹).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • δ 1.20–1.45 (t, 6H, -N(CH₂CH₃)₂).

    • δ 2.30 (s, 3H, C₇-CH₃).

    • δ 5.25 (s, 1H, C₅-H).

    • δ 7.80–8.10 (m, 2H, benzylidene-H).

  • ¹³C NMR :

    • δ 166.5 (C₃=O).

    • δ 152.0 (C₂ benzylidene).

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 562.2 [M+H]⁺.

  • Fragmentation : Loss of CO₂Et (–73 Da) and acetoxy group (–60 Da).

Challenges and Side Reactions

  • Isomerization : The benzylidene group may adopt E/Z configurations, necessitating chromatographic separation.

  • Overcyclization : Prolonged heating with PPA can lead to tricyclic byproducts.

  • Ester Hydrolysis : Acidic conditions may hydrolyze the acetoxy group, requiring controlled pH during workup.

Industrial-Scale Considerations

  • Cost Efficiency : Ultrasound and microwave methods reduce energy consumption by 40% compared to traditional reflux.

  • Purification : Column chromatography remains essential for isolating the final product due to polar byproducts .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with thiazolopyrimidine derivatives and introducing substituents via condensation (e.g., benzylidene groups) or substitution (e.g., acetoxy groups). Key steps include:

  • Condensation reactions using aldehydes (e.g., 4-(diethylamino)benzaldehyde) under reflux with acetic acid/acetic anhydride mixtures .
  • Acetoxylation with acetic anhydride to introduce the 4-acetoxyphenyl group, requiring precise temperature control (80–100°C) .
  • Esterification using ethyl chloroformate in ethanol, monitored via TLC/HPLC to ensure completion . Yields (typically 60–78%) depend on solvent choice (e.g., DMF for polar intermediates) and catalysts (e.g., sodium acetate for deprotonation) .

Q. How is the compound’s structure confirmed, and what spectroscopic techniques are critical?

Structural validation relies on:

  • NMR spectroscopy :
  • 1^1H NMR identifies substituents (e.g., diethylamino protons at δ 1.2–1.4 ppm, acetoxy methyl at δ 2.3 ppm) .
  • 13^{13}C NMR confirms carbonyl groups (C=O at ~170–180 ppm) and aromatic carbons .
    • IR spectroscopy : Key peaks include C=O (1680–1720 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) .
    • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 521.58 for related analogs) .

Q. What functional groups drive its chemical reactivity?

The compound’s reactivity is dominated by:

  • Electron-donating groups : The diethylamino group enhances nucleophilicity at the benzylidene site, enabling electrophilic substitutions .
  • Ester and ketone moieties : Susceptible to hydrolysis (acidic/basic conditions) or reduction (e.g., LiAlH4_4) .
  • Acetoxy group : Hydrolyzes to phenolic derivatives under alkaline conditions, altering solubility and bioactivity .

Advanced Research Questions

Q. How do structural modifications at the 2- and 5-positions affect bioactivity?

Comparative studies of analogs reveal:

  • 2-position (benzylidene substituent) :
  • Electron-withdrawing groups (e.g., Cl, NO2_2) increase electrophilicity, enhancing kinase inhibition .
  • Electron-donating groups (e.g., diethylamino) improve solubility but may reduce target affinity .
    • 5-position (aryl groups) :
  • 4-Acetoxyphenyl vs. 4-ethoxyphenyl: Acetoxy derivatives show higher anti-inflammatory activity due to improved membrane permeability .
    • Data Table :
Substituent (Position)Bioactivity (IC50_{50})Solubility (LogP)
4-Diethylamino (2)12 µM (PKC inhibition)2.1
4-Chloro (5)8 µM (COX-2 inhibition)3.5
4-Methoxy (5)25 µM (Anticancer)1.8
Data from

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies arise from:

  • Tautomerism : The thiazolopyrimidine core exhibits keto-enol tautomerism, altering peak splitting in NMR. Use deuterated DMSO to stabilize the keto form .
  • Crystallographic vs. solution-state structures : X-ray crystallography (e.g., P1 triclinic system ) may show planar conformations, while solution NMR detects dynamic puckering .
  • Advanced methods : 2D NMR (COSY, HSQC) and variable-temperature experiments clarify coupling patterns .

Q. What strategies optimize in vitro bioactivity assays for this compound?

Key considerations:

  • Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity .
  • Target selection : Prioritize kinases (e.g., PKC, PIM1) or inflammatory markers (COX-2) based on structural analogs’ activities .
  • Metabolic stability : Incubate with liver microsomes to assess acetoxy group hydrolysis, which may deactivate the compound .

Q. How does crystallography inform SAR studies?

Single-crystal X-ray data reveal:

  • Non-planar thiazolopyrimidine core : Puckering (deviation ~0.224 Å) influences binding pocket compatibility .
  • Intermolecular interactions : C–H···O hydrogen bonds stabilize crystal packing, suggesting potential for co-crystallization with target proteins .
  • Dihedral angles : A ~81° angle between thiazolopyrimidine and benzene rings impacts steric hindrance in binding sites .

Methodological Guidance

Q. What analytical techniques monitor reaction progress and purity?

  • TLC/HPLC : Use silica gel GF254 plates (ethyl acetate/hexane) or C18 columns (acetonitrile/water) with UV detection at 254 nm .
  • Recrystallization : Ethyl acetate/ethanol (3:2) yields high-purity crystals suitable for XRD .
  • Elemental analysis : Validate C, H, N, S content (±0.4% theoretical) to confirm stoichiometry .

Q. How are computational methods (e.g., DFT, docking) applied to study this compound?

  • DFT calculations : Predict electron density maps to identify reactive sites (e.g., benzylidene carbon for nucleophilic attacks) .
  • Molecular docking : Simulate binding to COX-2 (PDB: 3LN1) or PKC (PDB: 1XJD) using AutoDock Vina; prioritize poses with H-bonds to ketone/ester groups .

Data Contradiction Analysis

Q. Why do analogs with similar substituents exhibit divergent bioactivities?

Discrepancies arise from:

  • Steric effects : Bulky groups (e.g., benzyl vs. ethyl) hinder target binding despite similar electronic profiles .
  • Metabolic stability : 4-Acetoxyphenyl derivatives hydrolyze faster than methoxy analogs, reducing effective concentrations .
  • Off-target interactions : Diethylamino groups may bind serum proteins, altering pharmacokinetics .

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